N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(piperidin-1-ylsulfonyl)benzamide
Description
N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(piperidin-1-ylsulfonyl)benzamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core substituted with a p-tolyl group and a benzamide moiety modified with a piperidin-1-ylsulfonyl substituent. The thienopyrazole scaffold is known for its role in medicinal chemistry, particularly in kinase inhibition, due to its ability to mimic ATP-binding motifs in enzymatic pockets . Structural elucidation of such compounds often employs crystallographic tools like SHELX, which is widely used for small-molecule refinement .
Properties
IUPAC Name |
N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-piperidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O4S2/c1-17-5-9-19(10-6-17)28-23(21-15-33(30)16-22(21)26-28)25-24(29)18-7-11-20(12-8-18)34(31,32)27-13-3-2-4-14-27/h5-12H,2-4,13-16H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPQCDHDJBUUGQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C3CS(=O)CC3=N2)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of kinase inhibitors with structural analogs differing in substituents and bioactivity. Below is a comparative analysis with two closely related derivatives:
Table 1: Structural and Functional Comparison of Thienopyrazole Derivatives
Key Findings:
Core Flexibility: The target compound and Compound B share the thienopyrazole core, while Compound A uses a pyrrolopyrazole scaffold.
Substituent Impact :
- The piperidin-1-ylsulfonyl group in the target compound provides stronger hydrogen-bonding capacity compared to the 4-bromo group in Compound B, which relies on halogen bonding. This difference may enhance target affinity but reduce membrane permeability .
- Compound A’s 2-methoxy-2-phenylacetyl substituent introduces chirality, which could improve selectivity for specific kinase isoforms but complicates synthesis .
Pharmacokinetics :
- The sulfonyl group in the target compound likely improves aqueous solubility over the brominated analog (Compound B), favoring oral bioavailability. However, the piperidine ring’s basicity may increase metabolic stability compared to Compound A’s methylpiperazine, which is more prone to N-demethylation .
Therapeutic Potential: While Compound A is explicitly documented as a tyrosine kinase inhibitor (TKI) for cancer, the target compound’s sulfonyl-piperidine modification may broaden its applicability to sulfonamide-sensitive targets, such as carbonic anhydrases or proteases .
Q & A
Q. What are the optimal synthetic routes for this compound, and how are key intermediates characterized?
The synthesis involves multi-step reactions, typically starting with cyclization of thioketones and hydrazines to form the thieno[3,4-c]pyrazole core, followed by sulfonylation and benzamide coupling. Key steps include:
- Cyclization : Use substituted thioketones and hydrazines under reflux in ethanol or THF to form the thieno-pyrazole core .
- Sulfonylation : Introduce the piperidin-1-ylsulfonyl group via nucleophilic substitution, optimized with polar aprotic solvents (e.g., DMF) to enhance reactivity .
- Benzamide Coupling : Employ carbodiimide-based coupling agents (e.g., EDC/HOBt) for amide bond formation . Characterization : Intermediates are validated using /-NMR for structural confirmation and HPLC (>95% purity threshold) .
Q. What analytical techniques are recommended for structural elucidation and purity assessment?
- NMR Spectroscopy : -NMR identifies proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm, sulfonyl groups at δ 3.1–3.5 ppm) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) ensure purity; gradients of acetonitrile/water (0.1% TFA) resolve polar impurities .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H] at m/z 523.15) .
Q. What safety protocols are critical during synthesis and handling?
- Hazard Mitigation : Use fume hoods for volatile solvents (e.g., THF, DMF) and avoid ignition sources due to flammability risks .
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles are mandatory.
- Spill Management : Neutralize acidic/basic residues with appropriate absorbents (e.g., sodium bicarbonate for acids) .
Advanced Research Questions
Q. How can researchers address contradictions in reported biological activity data?
- Cross-Validation : Use orthogonal assays (e.g., enzymatic inhibition + cell-based viability) to confirm activity .
- Purity Analysis : Re-test compounds with ≥99% HPLC purity to exclude impurity-driven artifacts .
- Stereochemical Considerations : Perform chiral HPLC or X-ray crystallography to verify configuration, as stereoisomers may exhibit divergent activities .
Q. What strategies improve regioselectivity during thieno[3,4-c]pyrazole core formation?
- Directing Groups : Introduce electron-withdrawing substituents (e.g., nitro) on precursors to steer cyclization .
- Solvent Effects : Use THF or DCM to stabilize transition states and favor desired regioisomers .
- Catalysis : Lewis acids (e.g., ZnCl) enhance reaction rates and selectivity during cyclization .
Q. How can computational modeling optimize this compound’s pharmacokinetic properties?
- Molecular Dynamics (MD) : Simulate binding to target proteins (e.g., kinases) using software like GROMACS to refine substituent design .
- ADME Prediction : Tools like SwissADME predict logP (target: 2–4), solubility, and CYP450 interactions to guide synthetic modifications .
Q. What are the stability profiles under varying pH and temperature conditions?
- Accelerated Stability Testing : Incubate at 40°C/75% RH for 4 weeks; monitor degradation via HPLC.
- pH Stability : Assess in buffers (pH 1–9); sulfonamide bonds are prone to hydrolysis at pH < 2 or > 8, requiring enteric coating for oral delivery .
Methodological Tables
Q. Table 1. Key Synthetic Parameters for Thieno-Pyrazole Core Formation
| Parameter | Optimal Condition | Impact on Yield/Purity | Reference |
|---|---|---|---|
| Solvent | THF | Enhances cyclization | |
| Temperature | 80°C (reflux) | Maximizes ring closure | |
| Catalyst | ZnCl (5 mol%) | Improves regioselectivity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
